(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride
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Overview
Description
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride is an organic compound characterized by the presence of an amino group, a methylidene group, and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a methylidene donor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high efficiency, minimal waste, and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride
Uniqueness
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds
Properties
CAS No. |
73650-41-6 |
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Molecular Formula |
C5H8ClNO4 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylidenebutanedioic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO4.ClH/c1-2(4(7)8)3(6)5(9)10;/h3H,1,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
WPVCYZMQSIFMBA-DFWYDOINSA-N |
Isomeric SMILES |
C=C([C@@H](C(=O)O)N)C(=O)O.Cl |
Canonical SMILES |
C=C(C(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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